molecular formula C18H19F3N4OS B2623219 2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1251686-29-9

2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2623219
CAS No.: 1251686-29-9
M. Wt: 396.43
InChI Key: ZKOJWBVNAUWIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a pyrimidine-based acetamide derivative featuring a piperidine substituent at the 4-position of the pyrimidine ring and a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen. This structure combines a heterocyclic core with electron-withdrawing (trifluoromethyl) and lipophilic (piperidine) moieties, which are common in medicinal chemistry for optimizing pharmacokinetic properties.

Properties

IUPAC Name

2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4OS/c19-18(20,21)13-5-4-6-14(11-13)23-16(26)12-27-17-22-8-7-15(24-17)25-9-2-1-3-10-25/h4-8,11H,1-3,9-10,12H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOJWBVNAUWIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈F₃N₃S, with a molecular weight of approximately 373.43 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a trifluoromethyl-substituted phenyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Anticancer Properties : Pyrimidine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
  • Antimicrobial Activity : Some thioacetamides have shown promise against bacterial strains, suggesting potential applications in treating infections.

While specific mechanisms for this compound remain largely unexplored, related compounds have demonstrated interactions with protein kinases, particularly cyclin-dependent kinases (CDKs). These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Formation of the Pyrimidine-Thio Linkage : This step involves coupling a piperidine derivative with a pyrimidine-thio precursor.
  • Acetamide Formation : The final product is obtained by acylation with an appropriate acyl chloride.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds:

  • Pyrimidine-Thio Derivatives : A study published in Molecules found that certain pyrimidine-thio derivatives exhibited significant anticancer activity against various cancer cell lines, with IC50 values ranging from 0.5 to 10 µM .
  • Inhibition of Protein Kinases : Research has shown that pyrimidine-based compounds can inhibit CDK4 and CDK6, leading to reduced cell proliferation in cancer models .
  • Antimicrobial Studies : Another study demonstrated that thioacetamides possess antimicrobial properties against Gram-positive bacteria, indicating their potential as therapeutic agents .

Comparative Analysis

A comparative analysis of similar compounds provides insight into the potential efficacy of this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-bromo-2-chlorophenyl)-2-thioacetamideBrominated and chlorinated phenyl groupsAntimicrobial activity
N-(4-methylphenyl)-2-thioacetamideMethyl substitution instead of halogensLower anticancer activity
N-(5-fluoropyrimidin-2-yl)-thioacetamidePyrimidine without piperidineAnticancer properties

This table highlights how modifications in substituents can influence biological activity, suggesting that the trifluoromethyl group in our compound may enhance its potency compared to simpler analogs.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest that thioacetamide derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
  • Antimicrobial Properties : Thioacetamides have been explored for their antimicrobial effects. Research has demonstrated that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, including heat shock proteins that are crucial in cancer biology . This inhibition can disrupt cancer cell survival mechanisms.

Case Studies

Several case studies have documented the efficacy of thioacetamides in biological applications:

  • In Vitro Studies : A study published in Molecules evaluated a series of pyrimidine-thio derivatives and found promising anticancer activity against human cancer cell lines . The mechanism involved apoptosis and disruption of cellular signaling pathways.
  • Antimicrobial Testing : Research highlighted the antimicrobial potential of thioacetamides against resistant bacterial strains, demonstrating their viability as lead compounds for antibiotic development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Acetamide Analogs

Table 1: Key Structural Features of Pyrimidine Acetamides
Compound ID Pyrimidine Substituent Acetamide Substituent Key Features Reference
Target Compound 4-(Piperidin-1-yl) 3-(Trifluoromethyl)phenyl Combines lipophilic piperidine with CF3 group; potential metabolic stability -
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethyl 4-Methylpyridin-2-yl Methyl groups enhance solubility; pyridine ring may influence binding
2-[(4-Hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide 4-Hydroxy 3-(Trifluoromethyl)phenyl Hydroxyl group increases polarity; CF3 group retained
LBJ-03 () 3-Cyanopyridin-2-yl 4-Fluorophenyl Cyanopyridine core; fluorine enhances electronegativity

Key Observations :

  • The piperidine group in the target compound replaces polar substituents (e.g., hydroxyl in or methyl in ), likely improving membrane permeability.
  • The trifluoromethyl group is retained in analogs like ’s compound and ’s derivatives (e.g., compound 30), suggesting its importance in target engagement or stability .

Thiazolo-Triazole and Heterocyclic Acetamides

Table 2: Thiazolo-Triazole Derivatives ()
Compound ID Thiazolo-Triazole Substituent Acetamide Substituent Yield (%) Notes
30 4-(Trifluoromethyl)phenyl 4-(Pyrrolidin-1-yl)phenyl 66 CF3 group enhances lipophilicity
31 4-(Trifluoromethyl)phenyl 4-(Piperidin-1-yl)phenyl 69 Piperidine may improve metabolic stability
32 4-(Trifluoromethyl)phenyl 4-(4-Methylpiperazin-1-yl)phenyl 64 Polar piperazine moiety increases solubility

Comparison with Target Compound :

  • Compounds 30–32 share the trifluoromethylphenyl motif but incorporate thiazolo-triazole cores instead of pyrimidine. The piperidine group in compound 31 mirrors the target’s substituent, suggesting analogous synthetic strategies (e.g., nucleophilic substitution) .

Cyanopyridine and Oxadiazole Derivatives

  • LBJ Series (): Cyanopyridine-based acetamides (e.g., LBJ-03, 45% yield) utilize thioether linkages similar to the target compound. The 4-fluorophenyl group in LBJ-03 contrasts with the target’s trifluoromethyl group, highlighting trade-offs between electronegativity and steric bulk .
  • Oxadiazole Derivatives (): Compound 1 in features a 1,3,4-oxadiazole ring linked to a pyrimidine-thioacetamide.

Substituent Effects on Properties

  • Trifluoromethyl Group : Present in the target compound and ’s derivatives, this group enhances lipophilicity and may improve blood-brain barrier penetration .
  • Piperidine vs. Morpholine/Piperazine : Piperidine (target and compound 31) offers moderate basicity, whereas morpholine (compound 27, 78% yield) and piperazine (compound 32, 64% yield) introduce polarity, affecting solubility and clearance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing 2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide and its structural analogs?

  • Methodology :

  • Step 1 : Prepare the pyrimidine-thiol intermediate (e.g., 4-(piperidin-1-yl)pyrimidine-2-thiol) via nucleophilic substitution of 2-chloropyrimidine derivatives with piperidine under reflux in anhydrous ethanol (60–70°C, 6–8 hours) .
  • Step 2 : Couple the thiol group with a chloroacetamide derivative (e.g., 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide) via a base-mediated thioetherification reaction. Use potassium carbonate (K₂CO₃) or triethylamine (TEA) in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours .
  • Purification : Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallize from ethanol/water mixtures.
    • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Intermediate characterization via 1^1H NMR (e.g., δ 8.3–8.5 ppm for pyrimidine protons) ensures fidelity .

Q. How is the compound structurally characterized using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR) :

  • 1^1H NMR : Pyrimidine protons resonate at δ 8.3–8.5 ppm; the trifluoromethyl group on the phenyl ring shows a singlet near δ 1.5–2.0 ppm. Piperidine protons appear as multiplets at δ 1.4–1.8 ppm (CH₂) and δ 2.4–2.8 ppm (N-CH₂) .
  • 13^{13}C NMR : The thiomethyl carbon (C-S) appears at δ 35–40 ppm, while the carbonyl (C=O) of the acetamide resonates at δ 165–170 ppm .
    • Mass Spectrometry (LC-MS/ESI) : Confirm molecular weight (e.g., [M+H]+^+ at m/z ~440–450). Fragmentation patterns include loss of the piperidine moiety (Δm/z ~85) and cleavage of the acetamide group (Δm/z ~120) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to evaluate inhibition of target enzymes (e.g., kinases, viral polymerases). For example, measure IC₅₀ values in 96-well plates with recombinant proteins and ATP/substrate analogs .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and antiviral activity (plaque reduction assay) in mammalian cell lines (e.g., MDCK for influenza). Include positive controls (e.g., oseltamivir) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

  • Reaction Optimization :

  • Solvent Selection : Replace DMF with DMSO to enhance solubility of aromatic intermediates, reducing side-product formation .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioetherification under milder conditions (50–60°C) .
    • Yield Improvement : Multi-step synthesis often results in low overall yields (e.g., 2–5% for similar acetamides). Optimize stoichiometry (1.2:1 thiol-to-chloroacetamide ratio) and employ microwave-assisted synthesis to reduce reaction time .

Q. What strategies address contradictory data in biological activity studies?

  • Experimental Replication : Use randomized block designs with split-split plots to account for variables like cell passage number, reagent batches, and operator bias .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Validate outliers via Grubbs’ test .
  • Mechanistic Follow-Up : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity when activity discrepancies arise .

Q. How can structure-activity relationship (SAR) studies guide structural modifications for enhanced efficacy?

  • Core Modifications :

  • Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability .
  • Acetamide Moiety : Replace the trifluoromethylphenyl group with substituted benzyl groups (e.g., 4-fluorophenyl) to improve solubility without compromising potency .
    • In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with MD simulations (GROMACS) to assess dynamic interactions .

Q. What methodologies assess metabolic stability in preclinical studies?

  • Liver Microsome Assays : Incubate the compound (1–10 µM) with human or rat liver microsomes (37°C, NADPH regeneration system). Quantify parent compound depletion over 60 minutes using LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms via fluorogenic substrates. Calculate KiK_i values to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.